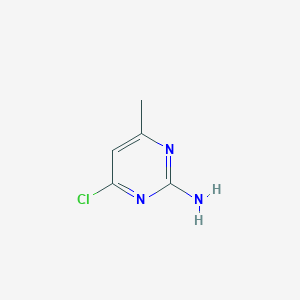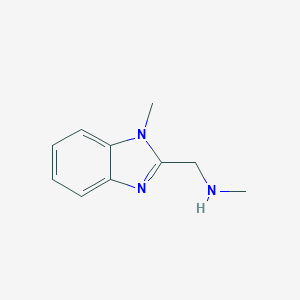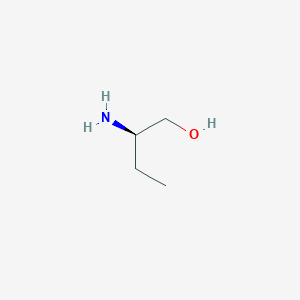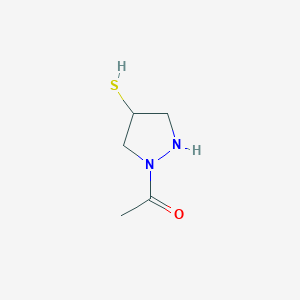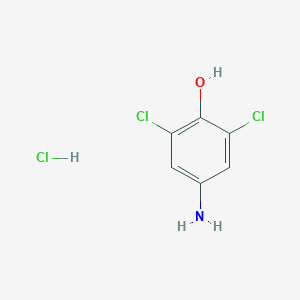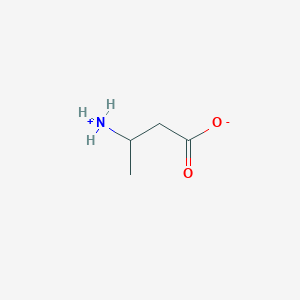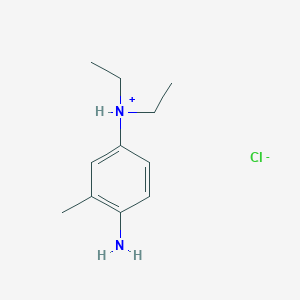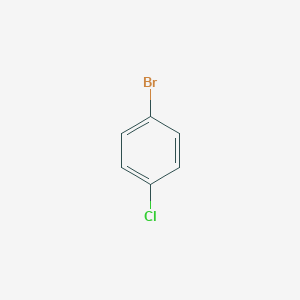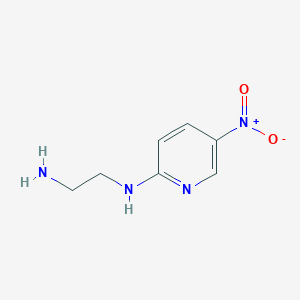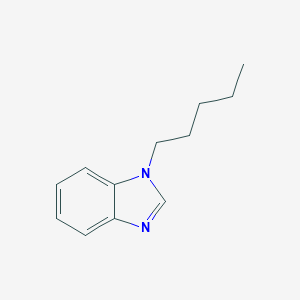
1-Pentylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylbenzimidazole, also known as PBZI, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white, crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. PBZI has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The exact mechanism of action of 1-Pentylbenzimidazole is not fully understood. However, studies have suggested that 1-Pentylbenzimidazole may exert its biological activities through different pathways, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-Pentylbenzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
1-Pentylbenzimidazole has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. Studies have reported that 1-Pentylbenzimidazole can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-Pentylbenzimidazole has also been shown to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in animal models of inflammation. Additionally, 1-Pentylbenzimidazole has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Pentylbenzimidazole has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and its purity can be improved using different purification techniques. 1-Pentylbenzimidazole is also stable under different conditions, making it suitable for different types of experiments. However, 1-Pentylbenzimidazole has some limitations as well. It can be toxic at high concentrations, and its solubility in water is limited, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-Pentylbenzimidazole. One area of interest is the development of 1-Pentylbenzimidazole derivatives with improved bioactivity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-Pentylbenzimidazole. Furthermore, 1-Pentylbenzimidazole can be used as a building block for the synthesis of various organic materials, and further research in this area may lead to the development of new materials with unique properties. Finally, the potential use of 1-Pentylbenzimidazole as a fluorescent probe for imaging and sensing applications is an area of active research.
Méthodes De Synthèse
1-Pentylbenzimidazole can be synthesized using different methods, including the condensation reaction between 1,2-phenylenediamine and pentan-1-ol in the presence of a catalyst like sulfuric acid. Another method involves the reaction between 1,2-phenylenediamine and 1-bromopentane in the presence of a base like potassium carbonate. The yield and purity of 1-Pentylbenzimidazole can be improved by using different purification techniques like recrystallization and column chromatography.
Applications De Recherche Scientifique
1-Pentylbenzimidazole has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 1-Pentylbenzimidazole exhibits significant anti-cancer, anti-inflammatory, and anti-microbial activities. 1-Pentylbenzimidazole has also been investigated for its potential use as a fluorescent probe for imaging and sensing applications. Additionally, 1-Pentylbenzimidazole has been used as a building block for the synthesis of various organic materials like polymers and dendrimers.
Propriétés
Numéro CAS |
126401-68-1 |
|---|---|
Nom du produit |
1-Pentylbenzimidazole |
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-pentylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-2-3-6-9-14-10-13-11-7-4-5-8-12(11)14/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Clé InChI |
LCTJVCKLBZGNTC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=NC2=CC=CC=C21 |
SMILES canonique |
CCCCCN1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-pentyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




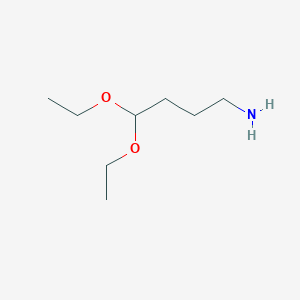
![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)
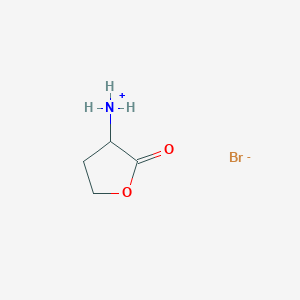
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
